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molecular formula C7H9NO B071962 6-Methyl-2-pyridinemethanol CAS No. 1122-71-0

6-Methyl-2-pyridinemethanol

Cat. No. B071962
M. Wt: 123.15 g/mol
InChI Key: JLVBSBMJQUMAMW-UHFFFAOYSA-N
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Patent
US04826833

Procedure details

6-Methylpyridine-2-carboxaldehyde (0.44 mmole) in 50 ml methanol was reduced with 20.6 mmole sodium borohydride at 0°-5° C. After reduction was complete, the mixture was neutralized (pH 7.5) with 2N sulfuric acid, filtered, the filtrate concentrated and partitioned between chloroform and water. Evaporation of solvent from the organic layer gave 3.32 g of red-black oil which was used in the next step.
Quantity
0.44 mmol
Type
reactant
Reaction Step One
Quantity
20.6 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH:8]=[O:9])[CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+].S(=O)(=O)(O)O>CO>[CH3:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.44 mmol
Type
reactant
Smiles
CC1=CC=CC(=N1)C=O
Step Two
Name
Quantity
20.6 mmol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between chloroform and water
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent from the organic layer

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: CALCULATEDPERCENTYIELD 6126.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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